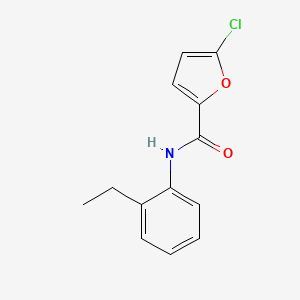
5-chloro-N-(2-ethylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-ethylphenyl)furan-2-carboxamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. EF-24 belongs to the class of curcumin analogs and is structurally similar to curcumin, the active ingredient in turmeric.
Mechanism of Action
EF-24 exerts its therapeutic effects through multiple mechanisms of action. EF-24 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. EF-24 also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Additionally, EF-24 has been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, thereby reducing oxidative stress and inflammation.
Biochemical and physiological effects:
EF-24 has been found to modulate various biochemical and physiological processes in the body. EF-24 has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. EF-24 has also been found to inhibit the activity of enzymes involved in the metabolism of carcinogens, thereby reducing the risk of cancer. Furthermore, EF-24 has been found to modulate the expression of genes involved in the regulation of cell growth and differentiation, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
EF-24 has several advantages for use in laboratory experiments. EF-24 is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. EF-24 is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, EF-24 also has some limitations. EF-24 is highly lipophilic, which means that it may have poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, EF-24 may have off-target effects, which may complicate data interpretation in some experiments.
Future Directions
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies could investigate the safety and efficacy of EF-24 in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of EF-24 to optimize dosing regimens and improve its therapeutic efficacy. Finally, future studies could investigate the potential of EF-24 in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
EF-24 can be synthesized through a multi-step process that involves the reaction of 2-ethylphenol with 5-chlorofuran-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde to produce EF-24.
Scientific Research Applications
EF-24 has been extensively studied for its potential therapeutic properties in various disease models, including cancer, inflammation, and neurodegenerative disorders. EF-24 has been shown to possess potent anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth in animal models. EF-24 has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, EF-24 has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative disorders.
properties
IUPAC Name |
5-chloro-N-(2-ethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-9-5-3-4-6-10(9)15-13(16)11-7-8-12(14)17-11/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUTDQQXBBIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

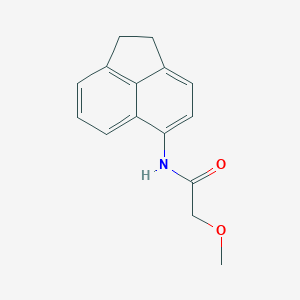
![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
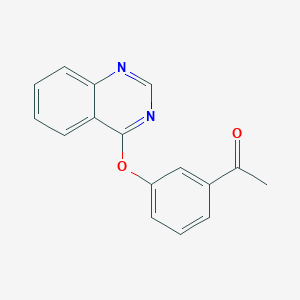
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
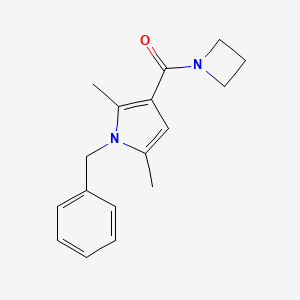
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
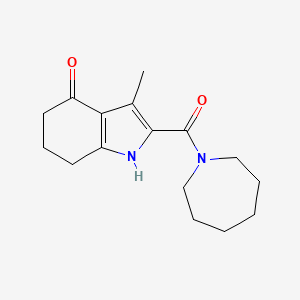
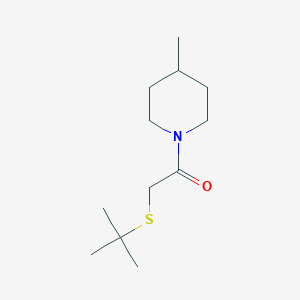
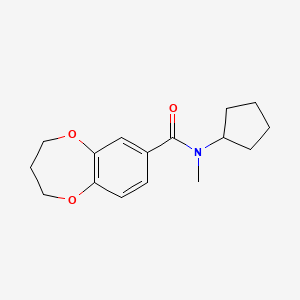
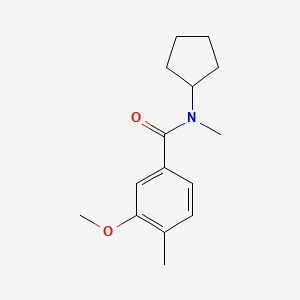
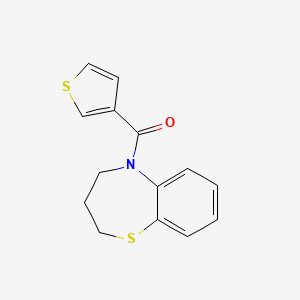
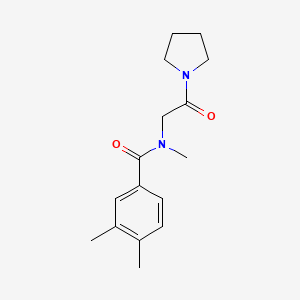
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)